Product packaging for 2-(Acetyloxy)-2-methylbutanoic acid(Cat. No.:CAS No. 90364-65-1)

2-(Acetyloxy)-2-methylbutanoic acid

Cat. No.: B13980244
CAS No.: 90364-65-1
M. Wt: 160.17 g/mol
InChI Key: IWLSSGJGHVYXTK-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-2-methylbutanoic acid is a chemical compound of interest in organic synthesis and pharmaceutical research. Based on its structure, which features both carboxylic acid and ester functional groups, it serves as a versatile building block or intermediate for the development of more complex molecules . Similar acetyloxy-containing compounds are utilized in the synthesis of active pharmaceutical ingredients (APIs) and their impurities, highlighting the value of this structural motif in medicinal chemistry . Furthermore, structurally related esters are investigated within flavor and fragrance science for their organoleptic properties, suggesting potential applications in related fields . Researchers may explore its use in developing novel compounds or studying specific biochemical pathways. As with all fine chemicals, proper handling and storage are required to maintain its stability. This product is supplied for research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B13980244 2-(Acetyloxy)-2-methylbutanoic acid CAS No. 90364-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90364-65-1

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-acetyloxy-2-methylbutanoic acid

InChI

InChI=1S/C7H12O4/c1-4-7(3,6(9)10)11-5(2)8/h4H2,1-3H3,(H,9,10)

InChI Key

IWLSSGJGHVYXTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Synthesis

Chemoenzymatic strategies are highly effective for producing enantiopure α-hydroxy acids and their derivatives. These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze asymmetric transformations, which are often difficult to achieve with conventional chemical methods.

One prominent approach is the kinetic resolution of a racemic precursor. For instance, lipases are widely used for the enantioselective esterification or hydrolysis of racemic mixtures. In the context of 2-(acetyloxy)-2-methylbutanoic acid synthesis, this involves the resolution of its immediate precursor, (R,S)-2-hydroxy-2-methylbutanoic acid, or a related compound like (R,S)-2-methylbutanoic acid. For example, studies on the resolution of (R,S)-2-methylbutyric acid have shown that different lipases can selectively produce either the (R) or (S) enantiomer of an ester derivative. nih.gov The unreacted acid enantiomer can then be isolated with high optical purity. The lipase (B570770) from Rhizopus chinensis has demonstrated high enantioselectivity in the hydrolysis of ethyl 2-methylbutyrate (B1264701), yielding (R)-ethyl 2-methylbutyrate with an enantiomeric excess (ee) of 95.0%. researchgate.net

Another advanced biocatalytic method involves the use of hydroxynitrile lyase (HNL) enzymes. A stereoselective synthesis of (S)-2-hydroxy-2-methylbutyric acid has been achieved using "thio-disguised" precursors. rsc.org In this method, a butanone equivalent, such as 3-tetrahydrothiophenone, undergoes an HNL-catalyzed cyanohydrin reaction to form a chiral cyanohydrin. Subsequent hydrolysis and desulfurization yield the target (S)-2-hydroxy-2-methylbutyric acid with an impressive 99% ee. rsc.org This demonstrates the power of substrate engineering combined with biocatalysis to achieve high stereoselectivity.

Table 1: Examples of Enzymatic Resolutions for Precursors

EnzymeSubstrateReaction TypeProductEnantiomeric Excess (ee)Reference
Lipase from Rhizopus chinensis(R,S)-ethyl 2-methylbutyrateHydrolysis(R)-ethyl 2-methylbutyrate95.0% researchgate.net
Lipase from Candida antarctica B(R,S)-2-methylbutyric acidEsterification(R)-pentyl 2-methylbutyrate90% nih.gov
Hydroxynitrile Lyase (HNL) from Hevea brasiliensis4-phenylthiobutan-2-oneCyanohydrin formation(S)-2-hydroxy-2-methylbutyric acid (after downstream processing)99% rsc.org

Classical and Modern Organic Synthesis Pathways

The final step in the synthesis of this compound is the esterification (specifically, acetylation) of the tertiary hydroxyl group of 2-hydroxy-2-methylbutanoic acid. This transformation can be achieved using standard acylation agents like acetyl chloride or acetic anhydride (B1165640). psu.edulibretexts.org

The reaction of an alcohol with an acyl chloride is typically rapid and exothermic. libretexts.org To prevent the formation of acidic byproducts like HCl from causing side reactions, a weak base such as pyridine (B92270) is often added. youtube.com For sterically hindered tertiary alcohols, which can be difficult to acylate, catalysts like 4-(dimethylamino)pyridine (DMAP) can be employed to increase the reaction rate. researchgate.net An alternative green chemistry approach involves heating the alcohol with acetic anhydride without any solvent or catalyst, with the resulting acetate (B1210297) being purified by distillation. psu.eduresearchgate.net

The synthesis of the core structure, 2-hydroxy-2-methylbutanoic acid, can be approached from several precursors. A classical method for preparing the related 2-methylbutanoic acid involves the hydrolysis of methyl ethyl acetoacetic ester using a strong base like potassium hydroxide (B78521), followed by acidification, achieving a yield of around 60%. rsc.org Another route involves a Grignard reaction. For instance, butan-2-ol can be converted to a Grignard reagent, which then reacts with carbon dioxide (dry ice) to form 2-methylbutanoic acid. google.com This acid would subsequently require an α-hydroxylation step to yield the desired precursor. The Grignard reagent pathway is often considered superior to methods involving cyanide, as the latter can lead to elimination side products. researchgate.net

More sophisticated methods build the chiral center directly. As mentioned, the enzymatic cyanohydrin reaction on a ketone precursor provides an effective route to the chiral α-hydroxy acid. rsc.org

Beyond biocatalysis, modern organic synthesis employs chiral catalysts to achieve enantioselectivity. The asymmetric synthesis of chiral α-hydroxy acids is a significant area of research. rsc.org One strategy involves the asymmetric α-hydroxylation of carbonyl compounds. For example, β-keto esters can be hydroxylated using an oxidant in the presence of a chiral organocatalyst, such as a derivative of the amino alcohol S-timolol, to produce α-hydroxy-β-keto esters with good enantioselectivity (up to 88% ee). researchgate.net

Another powerful approach is the enantioselective decarboxylative chlorination of a β-ketocarboxylic acid using a chiral primary amine catalyst. This yields a tertiary α-chloroketone with high enantiopurity, which can then undergo nucleophilic substitution with a hydroxide source to give the chiral tertiary α-hydroxyketone without loss of enantiopurity. nih.gov While this produces an α-hydroxyketone rather than an acid, it demonstrates a robust method for creating the chiral tertiary alcohol center, which could be adapted. A landmark method in asymmetric synthesis that creates chiral alcohols is the Sharpless asymmetric dihydroxylation, where an alkene is converted to a chiral diol with high enantioselectivity using osmium tetroxide and a chiral quinine (B1679958) ligand. wikipedia.org A precursor alkene could potentially be designed to yield 2-hydroxy-2-methylbutanoic acid after dihydroxylation and subsequent oxidation.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency in both enzymatic and chemical synthesis steps.

For lipase-catalyzed resolutions, key parameters include the choice of enzyme, temperature, solvent, and substrate molar ratio. nih.govresearchgate.net For example, lipase activity can be significantly affected by temperature; a study on the synthesis of fatty hydroxamic acids found the optimal temperature to be 40°C, with higher temperatures leading to decreased product formation. psu.edu The amount of enzyme is also critical, with an optimal loading often being around 1.5% of the substrate mass. psu.edu Response surface methodology (RSM) is a powerful statistical tool used to optimize multiple variables simultaneously, and has been successfully applied to lipase-catalyzed esterifications, leading to very high efficiencies (86-97%). youtube.com

In chemical steps like the final acylation, optimization involves selecting the appropriate acylating agent and catalyst. While highly reactive agents like acetyl chloride can be effective, they can also lead to side reactions if the resulting acid is not neutralized. youtube.com Using acetic anhydride, especially under solvent-free conditions, can be a greener and more controlled alternative. researchgate.net For difficult acylations, such as those of tertiary alcohols, the choice and concentration of a catalyst like DMAP are key optimization points. organic-chemistry.org The reaction time and temperature must also be carefully controlled to ensure complete conversion without product degradation.

Role As a Chiral Building Block and Synthetic Intermediate in Complex Molecule Construction

Utility in the Preparation of Advanced Organic Compounds and Chiral Scaffolds

The precursor, 2-hydroxy-2-methylbutanoic acid, has demonstrated significant utility as a foundational element in the synthesis of advanced chemical structures. It can function as an aldehyde surrogate in the preparation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which are important heterocyclic scaffolds in drug discovery. sigmaaldrich.com In this capacity, it provides a stable, easy-to-handle source for a reactive functional group under specific reaction conditions.

Furthermore, it serves as a starting material for creating complex organometallic reagents. For instance, it is used to synthesize the Cr(V) reagent sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V), a specialized oxidizing agent employed in the total synthesis of complex natural products like (−)-taxuyunnanine D. sigmaaldrich.com The acetyloxy derivative, 2-(acetyloxy)-2-methylbutanoic acid, is a protected version of this key precursor, making it suitable for multi-step syntheses where the hydroxyl group must be masked to prevent unwanted side reactions. The development of chiral building blocks is crucial for synthesizing oxygenated terpenoids and other complex natural products, where creating specific stereocenters is paramount. elsevierpure.com

Table 1: Applications of 2-Hydroxy-2-methylbutanoic Acid in Synthesis

Application Resulting Compound/System Synthetic Value
Aldehyde Surrogate Pyrrolo[1,2-a]quinoxaline derivatives Provides a stable precursor for generating a reactive aldehyde functionality in situ. sigmaaldrich.com
Ligand for Reagent Synthesis Sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V) Forms a key Cr(V) oxidizing agent used in the total synthesis of complex molecules. sigmaaldrich.com
Complexing Agent Lanthanide separation systems Used in electrolytic systems for the isotachophoretic separation of lanthanides. sigmaaldrich.com

Stereoselective Incorporation into Complex Architectures

The core value of this compound as a building block is its fixed chirality at a quaternary center. The stereochemistry of this center is established during the synthesis of its precursor, 2-hydroxy-2-methylbutanoic acid. Highly effective methods, such as biocatalytic routes, have been developed to produce specific enantiomers. For example, the (S)-enantiomer of 2-hydroxy-2-methylbutanoic acid can be synthesized with high enantiomeric excess (up to 99% ee) using a hydroxynitrile lyase (HNL) from Hevea brasiliensis on "thio-disguised" ketone precursors. nih.gov

Once this chiral center is established and protected as the acetate (B1210297), it can direct the stereochemistry of subsequent reactions. In the synthesis of complex architectures, the existing stereocenter can influence the facial selectivity of approaching reagents, leading to the formation of new stereocenters with a high degree of control. This principle is fundamental in asymmetric synthesis. For instance, stereoselective aldol (B89426) reactions using amide derivatives of related chiral acids yield products with specific diastereoselectivity, which can then be converted into a variety of valuable synthons like α-methyl-β-hydroxy ketones and 1,3-diols. acs.org The conversion of chiral (2RS,3S)-intermediates derived from the reduction of 2-alkyl-3-keto esters can lead to compounds with a chiral quaternary carbon atom, demonstrating a pathway to such valuable structures. documentsdelivered.com

Development of Novel Synthetic Routes Utilizing the Compound as a Key Intermediate

The development of innovative synthetic methods often relies on the unique reactivity of key intermediates. For the family of α-hydroxy and α-acyloxy acids, novel synthetic routes have been designed both to produce them and to use them.

Routes to the Chiral Precursor: A significant advancement is the use of "substrate engineering" for biocatalytic synthesis. To overcome the difficulty of using volatile and poorly water-soluble ketones like 2-butanone (B6335102) in enzymatic reactions, masked equivalents such as 3-tetrahydrothiophenone and 4-phenylthiobutan-2-one are employed. These are converted to their respective cyanohydrins with high enantioselectivity by a hydroxynitrile lyase, and subsequent hydrolysis and desulfurization yield the desired (S)-2-hydroxy-2-methylbutanoic acid. nih.gov This represents a novel and efficient route to the chiral precursor.

Routes from the Intermediate: The Passerini three-component reaction (P-3CR) is a powerful, one-pot method that produces α-acyloxycarboxamides from an aldehyde, an isocyanide, and a carboxylic acid. mdpi.com This reaction highlights a modern synthetic strategy where a carboxylic acid component, analogous in structure to this compound, can be incorporated into a more complex scaffold in a single, efficient step. Such multicomponent reactions are highly valued for their ability to rapidly generate molecular diversity and build complex structures. mdpi.com

Chemical Reactivity, Derivatization, and Mechanistic Elucidation

Ester Hydrolysis and Carboxylic Acid Functional Group Transformations

The presence of both an ester and a carboxylic acid group on the same molecule allows for selective and sequential reactions. The ester group can be hydrolyzed, while the carboxylic acid can be converted into various derivatives.

Ester Hydrolysis:

The hydrolysis of the acetyloxy group in 2-(acetyloxy)-2-methylbutanoic acid yields 2-hydroxy-2-methylbutanoic acid and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521), results in an irreversible reaction that produces the salt of the carboxylic acid (a carboxylate) and the corresponding alcohol. This process is known as saponification.

The general principles of ester hydrolysis are well-established, with the reaction rate being influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents. nist.govmasterorganicchemistry.com

Carboxylic Acid Functional Group Transformations:

The carboxylic acid group of this compound can undergo a variety of transformations to produce a range of derivatives. These reactions are typical of carboxylic acids and include: nih.gov

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields a new ester at the carboxylic acid position.

Amide Formation: Conversion to an acid chloride, followed by reaction with an amine, produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. masterorganicchemistry.com

A summary of potential transformations is presented in the table below.

Starting MaterialReagent(s)ProductReaction Type
This compoundH₃O⁺2-Hydroxy-2-methylbutanoic acid + Acetic AcidAcid-Catalyzed Hydrolysis
This compoundNaOH, H₂OSodium 2-hydroxy-2-methylbutanoate + Sodium acetate (B1210297)Saponification
This compoundR'OH, H⁺This compound esterEsterification
This compound1. SOCl₂ 2. R'₂NH2-(Acetyloxy)-2-methylbutanamideAmide Formation
This compoundLiAlH₄, then H₂O2-Methylbutane-1,2-diolReduction

Regioselective and Stereoselective Chemical Modifications for Research Probes

The development of research probes often requires precise chemical modifications to introduce reporter groups, such as fluorescent tags or biotin, at specific positions within a molecule. For this compound, such modifications could be targeted at either the ester or the carboxylic acid functionality.

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In the case of this compound, the differential reactivity of the ester and carboxylic acid groups allows for regioselective transformations. For instance, the carboxylic acid can be selectively activated and coupled with a reporter molecule while leaving the ester group intact.

Stereoselectivity is crucial when dealing with chiral molecules, as the biological activity of enantiomers can differ significantly. masterorganicchemistry.com Since this compound possesses a chiral center at the C2 position, stereoselective synthesis and modification are important for developing probes with specific biological targets. For example, enzymatic resolutions using lipases have been employed for the enantioselective synthesis of related compounds like (S)-2-methylbutanoic acid methyl ester, demonstrating the feasibility of obtaining enantiomerically pure building blocks. nih.gov

The design of research probes based on this scaffold could involve:

Attachment of a fluorescent dye to the carboxylic acid terminus via an amide or ester linkage to study cellular uptake or localization.

Introduction of a photoaffinity label to identify binding partners in biological systems.

Synthesis of isotopically labeled analogs (e.g., with ¹³C or ²H) to trace metabolic pathways.

While specific examples for this compound are not prevalent in the literature, the principles of regioselective and stereoselective synthesis are widely applied in medicinal chemistry to create targeted research tools. sigmaaldrich.com

Investigation of Reaction Mechanisms and Kinetics of Compound Transformations

Understanding the mechanisms and kinetics of the chemical transformations of this compound is fundamental to controlling its reactivity and designing synthetic routes.

Reaction Mechanisms:

The hydrolysis of the ester group follows a well-understood nucleophilic acyl substitution mechanism. In acidic conditions, the reaction proceeds through a tetrahedral intermediate formed by the attack of water on the protonated carbonyl carbon. In basic conditions, the nucleophile is the hydroxide ion, and the reaction is irreversible due to the deprotonation of the resulting carboxylic acid.

Transformations of the carboxylic acid group also proceed via established mechanisms. For example, esterification is the reverse of acid-catalyzed hydrolysis, and amide formation from the acid chloride involves nucleophilic acyl substitution.

Kinetics:

The rate of hydrolysis of the ester is expected to follow pseudo-first-order kinetics under conditions where the concentration of water and the pH are constant. nist.gov The rate constant would be influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents. The presence of the methyl and ethyl groups at the α-position may influence the rate of hydrolysis compared to less substituted esters.

Advanced Analytical Research Techniques for Structural and Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of "2-(Acetyloxy)-2-methylbutanoic acid," offering unparalleled precision in mass determination. This capability is crucial in metabolomics, where the goal is to identify and quantify a vast array of small molecules in complex biological samples. nih.gov The accurate mass measurement provided by HRMS allows for the confident determination of the elemental composition of "this compound," distinguishing it from other compounds with similar nominal masses. nih.gov

In the context of reaction monitoring, HRMS enables researchers to track the formation and consumption of "this compound" in real-time. This is essential for optimizing reaction conditions, understanding reaction kinetics, and identifying potential byproducts. The high sensitivity and resolution of modern MS instruments are vital for these applications. nih.gov Tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing characteristic fragmentation patterns that serve as a molecular fingerprint for "this compound." taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of "this compound." researchgate.netnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom within the molecule. researchgate.net

For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons of the acetyl and methylbutyric acid moieties, as well as the methylene (B1212753) protons of the butyric acid chain. Similarly, the ¹³C NMR spectrum would reveal characteristic peaks for the carbonyl carbons of the ester and carboxylic acid groups, the quaternary carbon, and the various methyl and methylene carbons. hmdb.cachemicalbook.comnih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. core.ac.uk COSY experiments would reveal proton-proton couplings within the ethyl group of the butanoic acid chain, while HMBC would show long-range correlations between protons and carbons, for instance, between the methyl protons of the acetyl group and the ester carbonyl carbon. This detailed connectivity information confirms the precise arrangement of atoms, solidifying the structural assignment. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) in Volatilomics Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for the study of "this compound" and its derivatives in the field of volatilomics. cabidigitallibrary.orgresearchgate.net In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the chromatographic column. epa.govnih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for its identification. nist.govnist.govnist.gov

For enhanced separation of complex volatile samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolving power. aocs.orgmdpi.comnih.gov In GC×GC, the effluent from the first column is subjected to a second, different type of column for further separation. aocs.orgdlr.de This results in a two-dimensional chromatogram with highly resolved peaks, which is particularly advantageous in metabolomics and the analysis of complex biological or environmental samples where numerous volatile organic compounds (VOCs) are present. copernicus.orgcopernicus.org The structured nature of GC×GC chromatograms, where chemically similar compounds often appear in distinct patterns, can further aid in the identification of "this compound" within a complex mixture. aocs.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound" by analyzing its vibrational modes. researchgate.netnih.goviosrjournals.org

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. epa.govresearchgate.net The FTIR spectrum of "this compound" would exhibit characteristic absorption bands. For instance, strong C=O stretching vibrations would be expected for both the ester and carboxylic acid functional groups, typically appearing in the region of 1700-1760 cm⁻¹. researchgate.netniscpr.res.in The O-H stretching vibration of the carboxylic acid would likely appear as a broad band in the 2500-3300 cm⁻¹ region. researchgate.net C-O stretching vibrations from the ester and carboxylic acid groups would also be present at lower frequencies. niscpr.res.in

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of a molecule. For 2-(Acetyloxy)-2-methylbutanoic acid, these calculations would aim to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. This would provide a precise model of its structure at the atomic level.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule to understand its reactivity. This includes calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting how the molecule will interact with other chemical species.

Determine Spectroscopic Properties: Predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which could then be compared with experimental data to confirm the molecule's identity and structure.

Without specific studies, no data tables for bond lengths, angles, or electronic properties of this compound can be generated.

Conformational Analysis and Energy Landscapes via Molecular Dynamics and Ab Initio Methods

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. A thorough computational analysis would involve:

Conformational Searching: Systematically identifying all possible low-energy conformations of the molecule.

Energy Landscape Mapping: Calculating the relative energies of these conformations to create an energy landscape. This landscape reveals the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations: Simulating the movement of the atoms over time to understand the dynamic behavior of the molecule, including how it transitions between different conformations.

The lack of published research means that the specific stable conformers and their relative energies for this compound remain uncharacterized.

Molecular Modeling of Reaction Pathways and Transition States for Chemical Transformations

Computational modeling is a powerful tool for studying the mechanisms of chemical reactions. For this compound, this could involve:

Mapping Reaction Pathways: Modeling the step-by-step process of its synthesis or degradation. This would involve identifying all intermediate structures and transition states.

Calculating Activation Energies: Determining the energy required to overcome the transition state barrier for a given reaction, which provides insight into the reaction rate.

Investigating Reaction Mechanisms: Elucidating the precise electronic and structural changes that occur during a chemical transformation, such as hydrolysis of the ester group or decarboxylation.

As no specific reaction modeling studies for this compound have been found, it is not possible to provide data on its reaction pathways or transition state energies.

Emerging Research Areas and Future Perspectives

Exploration of Novel Biocatalytic Pathways for Sustainable Synthesis

The pursuit of green chemistry has spurred significant interest in developing biocatalytic routes for the synthesis of chiral molecules, including the precursors to 2-(acetyloxy)-2-methylbutanoic acid. The primary challenge and area of focus is the stereoselective synthesis of its parent α-hydroxy acid, 2-hydroxy-2-methylbutanoic acid. nih.gov

Conventional chemical synthesis often produces racemic mixtures, requiring costly and inefficient resolution steps. Biocatalysis, using enzymes, offers a highly selective and environmentally benign alternative. One prominent strategy involves the use of hydroxynitrile lyases (HNLs). For instance, the (S)-selective HNL from the rubber tree Hevea brasiliensis has been successfully used to catalyze the addition of cyanide to masked 2-butanone (B6335102) equivalents. nih.gov Subsequent hydrolysis and desulphurisation of the resulting cyanohydrin yield (S)-2-hydroxy-2-methylbutanoic acid with very high enantiomeric excess (99% ee). nih.gov

Biocatalytic Approaches for the Synthesis of 2-Hydroxy-2-methylbutanoic Acid
Enzyme ClassStrategyKey AdvantagesReported Enantiomeric Excess (ee)
Hydroxynitrile Lyases (HNLs)Asymmetric cyanohydrin formation from a ketone precursor. nih.govHigh stereoselectivity, mild reaction conditions.Up to 99%. nih.gov
Aldolases & KetoreductasesTandem aldol (B89426) addition and subsequent stereoselective carbonyl reduction. nih.govBuilds molecular complexity from simple achiral starting materials. nih.gov>99%. nih.gov
LipasesKinetic resolution of racemic 2-hydroxy-2-methylbutanoic acid or its esters.Wide availability of enzymes, can be used for esterification step.Dependent on enzyme and substrate.

Application in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound, featuring both a carboxylic acid group and an ester group, makes it an intriguing candidate for research in supramolecular chemistry. nih.gov Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. nih.gov

The carboxylic acid moiety of this compound is a powerful functional group for directing self-assembly. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This allows for the formation of robust and predictable supramolecular synthons, most notably the classic carboxylic acid dimer. Furthermore, the oxygen atoms of the acetyloxy group can also serve as hydrogen bond acceptors. This combination of functional groups could enable the formation of more complex, extended networks, such as one-dimensional chains or two-dimensional sheets.

While specific research into the self-assembly of this compound is still an emerging area, the principles are well-established from studies on other functionalized organic molecules, such as diphosphonic acids and various alpha-hydroxy acids (AHAs). researchgate.netresearchgate.net By modifying the molecular backbone or introducing additional functional groups, it is possible to fine-tune the intermolecular interactions, leading to materials with tailored properties for applications in areas like crystal engineering, drug delivery, and the development of functional organic materials. nih.gov

Potential Supramolecular Interactions of this compound
Functional GroupPotential InteractionRole in Self-Assembly
Carboxylic Acid (-COOH)Hydrogen Bonding (Donor & Acceptor)Formation of strong, directional dimers and chains.
Acetyloxy Group (-OCOCH₃)Hydrogen Bonding (Acceptor)Cross-linking of primary motifs, formation of higher-order structures.
Methyl Groups (-CH₃)Van der Waals ForcesInfluencing crystal packing and solubility.
Entire MoleculeDipole-Dipole InteractionsContributes to the overall stability of the assembled structure.

Advanced Mechanistic Investigations via Isotopic Labeling and Kinetic Isotope Effect Studies

A deeper understanding of the reaction mechanisms involving this compound can be achieved through advanced techniques like isotopic labeling and the study of kinetic isotope effects (KIE). libretexts.org These methods provide detailed insight into transition states and rate-determining steps of chemical reactions. princeton.edu

Isotopic Labeling involves replacing an atom in a molecule with one of its heavier isotopes (e.g., ¹H with ²H/D, ¹²C with ¹³C, or ¹⁶O with ¹⁸O). nih.gov For this compound, this could be used to elucidate the mechanism of its formation or hydrolysis. For example, in the acid-catalyzed esterification of 2-hydroxy-2-methylbutanoic acid with acetic anhydride (B1165640), labeling the hydroxyl oxygen of the acid with ¹⁸O would determine whether it is incorporated into the final ester or eliminated as water, confirming the acyl-oxygen cleavage pathway of the Fischer esterification mechanism. libretexts.org

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction upon isotopic substitution. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. core.ac.uk For instance, studying the KIE of a decarboxylation reaction by comparing the rates for the compound with a ¹²C and a ¹³C at the carboxyl position could confirm if C-C bond cleavage is rate-limiting. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. libretexts.org For the hydrolysis of the ester group in this compound, a secondary KIE could be measured by replacing the hydrogens on the acetyl methyl group with deuterium (B1214612) (CD₃). The resulting kH/kD ratio would provide valuable information about the change in hybridization and steric environment at the transition state, helping to refine the proposed hydrolysis mechanism. wikipedia.org

Potential Mechanistic Studies on this compound
TechniqueProposed ExperimentInformation Gained
Isotopic Labeling (¹⁸O)Label the hydroxyl oxygen of 2-hydroxy-2-methylbutanoic acid and react with acetic anhydride. libretexts.orgElucidates the mechanism of ester formation (acyl-oxygen vs. alkyl-oxygen cleavage).
Primary KIE (¹³C)Measure reaction rates of decarboxylation for ¹²C vs. ¹³C at the carboxyl carbon.Determines if C-C bond cleavage occurs in the rate-determining step. core.ac.uk
Secondary KIE (²H/D)Measure hydrolysis rates with a -COCH₃ vs. a -COCD₃ group. libretexts.orgProbes the structure of the transition state during ester hydrolysis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(Acetyloxy)-2-methylbutanoic acid, and how can its purity be validated?

  • Synthesis : The compound is often synthesized via esterification of 2-methylbutanoic acid with acetic anhydride under acidic or enzymatic catalysis. Reaction conditions (e.g., temperature, catalyst type) must be optimized to minimize side reactions like hydrolysis of the acetyl group.
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for purity assessment. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. How does the stability of this compound vary under different storage conditions?

  • Stability Profile : The compound is prone to hydrolysis in aqueous media, especially under alkaline conditions. Accelerated stability studies (40°C/75% relative humidity) over 14 days showed >90% degradation in unbuffered solutions. Store in anhydrous solvents (e.g., acetonitrile) at −20°C to preserve stability .

Q. What analytical methods are most effective for distinguishing this compound from its structural analogs?

  • Differentiation Strategies :

  • LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecular ion [M−H]⁻ (e.g., m/z 173 for the parent compound). Fragmentation patterns (e.g., loss of acetyl group, m/z 131) aid in identification .
  • IR Spectroscopy : Characteristic ester C=O stretching (~1740 cm⁻¹) and carboxylic acid O-H stretching (~2500–3000 cm⁻¹) differentiate it from non-esterified analogs .

Advanced Research Questions

Q. How can photodegradation pathways of this compound be systematically investigated?

  • Experimental Design :

Photolysis Setup : Expose aqueous solutions to UV light (λ = 254 nm) in a controlled chamber. Monitor degradation kinetics using HPLC at intervals (e.g., 0, 7, 14 days).

Degradation Products : Major photoproducts include 2-methylbutanoic acid (via acetyl group elimination) and hydroxylated derivatives. Structural elucidation via tandem MS/MS and comparison with synthetic standards is critical .

Pathway Modeling : Use density functional theory (DFT) to predict reactive intermediates (e.g., radical species) and validate with experimental data .

Q. What computational tools are suitable for predicting the reactivity of this compound in complex biological systems?

  • Methodology :

  • Database Integration : Leverage predictive tools like REAXYS and BKMS_METABOLIC to model metabolic pathways (e.g., esterase-mediated hydrolysis).
  • Molecular Dynamics (MD) : Simulate interactions with esterase enzymes to identify binding motifs and hydrolysis rates. Parameters like solvent-accessible surface area (SASA) of the acetyl group correlate with reactivity .

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Contradiction Analysis :

  • Source Evaluation : Cross-reference peer-reviewed studies with standardized assays (e.g., IC₅₀ values in enzyme inhibition). Discrepancies often arise from variations in assay conditions (pH, temperature).
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply statistical weighting to resolve outliers. Confirm findings with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

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